[2-(1H-pyrazol-1-yl)-1,3-thiazol-5-yl]methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Novel Antipsychotic Agents
- A study detailed the synthesis and pharmacological evaluation of a series of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, exploring their potential as novel antipsychotic agents. These compounds were found to reduce spontaneous locomotion in mice without causing ataxia and did not bind to D2 dopamine receptors, indicating a distinct mechanism of action from current antipsychotic drugs (Wise et al., 1987).
Antimicrobial and Anti-inflammatory Agents
- Research into pyrazole, isoxazole, benzoxazepine, benzothiazepine, and benzodiazepine derivatives bearing an aryl sulfonate moiety demonstrated their preparation and evaluation for anti-bacterial, antifungal, and anti-inflammatory activities. This highlights the versatility of pyrazole derivatives in developing new therapeutic agents (Kendre et al., 2015).
Regioselective Synthesis of Pyrazole Derivatives
- A regioselective synthesis approach for 1H-pyrazol-5-yl (2-hydroxyphenyl)methanone derivatives was reported, utilizing a 1,3-dipolar cycloaddition reaction. This method underscores the chemical flexibility and potential for targeted synthesis of pyrazole-based compounds (Alizadeh et al., 2015).
Synthesis and Properties of Pyrazole Derivatives
- The synthesis and exploration of the properties of 3-(5-(4-methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles were conducted, emphasizing the strategic role of pyrazole and 1,2,4-triazole derivatives in medicine. This work demonstrates the process of obtaining these compounds and suggests their potential biological activity based on molecular docking studies (Fedotov et al., 2022).
DFT Calculations and Chemical Analysis
- Research on thiophene derivatives treated with pyrazole highlighted the use of DFT calculations to confirm the structure of synthesized compounds. This work illustrates the intersection of computational chemistry and experimental synthesis in understanding and designing pyrazole-related molecules (Khan et al., 2015).
Mechanism of Action
Target of action
Pyrazole and thiazole derivatives have been found to interact with a variety of biological targets. For instance, some pyrazole derivatives are known to inhibit cyclooxygenase enzymes, which play a key role in the inflammatory response .
Mode of action
The mode of action of these compounds often involves binding to their target proteins, thereby modulating their activity. The exact nature of this interaction can vary widely depending on the specific structure of the compound and the target .
Biochemical pathways
Pyrazole and thiazole derivatives can influence a variety of biochemical pathways due to their diverse targets. For example, by inhibiting cyclooxygenase enzymes, some pyrazole derivatives can reduce the production of prostaglandins, which are key mediators of inflammation .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of pyrazole and thiazole derivatives can vary widely depending on their specific structures. Some of these compounds are well absorbed orally, while others may require different routes of administration .
Result of action
The molecular and cellular effects of these compounds can include reduced inflammation (in the case of cyclooxygenase inhibitors), altered cell growth and proliferation (in the case of compounds that target kinases or other signaling proteins), and other effects depending on the specific targets of the compounds .
Action environment
The action, efficacy, and stability of these compounds can be influenced by a variety of environmental factors, including pH, temperature, and the presence of other compounds. These factors can affect the compounds’ stability, their ability to reach their targets, and their interactions with those targets .
Properties
IUPAC Name |
(2-pyrazol-1-yl-1,3-thiazol-5-yl)methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4S.ClH/c8-4-6-5-9-7(12-6)11-3-1-2-10-11;/h1-3,5H,4,8H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMWKYHLIQUGRQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=NC=C(S2)CN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2090075-70-8 |
Source
|
Record name | [2-(1H-pyrazol-1-yl)-1,3-thiazol-5-yl]methanamine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.